Cas no 1153258-09-3 (N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide)
N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-AMINO-2-FLUOROPHENYL)TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE
- N-(5-amino-2-fluorophenyl)oxane-4-carboxamide
- N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide
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- Inchi: 1S/C12H15FN2O2/c13-10-2-1-9(14)7-11(10)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16)
- InChI Key: YIAIOODMRVTBOG-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1NC(C1CCOCC1)=O)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 269
- Topological Polar Surface Area: 64.4
N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide Security Information
- Storage Condition:Sealed in dry,2-8°C
N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM310347-1g |
N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide |
1153258-09-3 | 95% | 1g |
$165 | 2023-11-24 | |
| Chemenu | CM310347-5g |
N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide |
1153258-09-3 | 95% | 5g |
$495 | 2023-11-24 | |
| Ambeed | A416661-1g |
N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide |
1153258-09-3 | 95+% | 1g |
$150.0 | 2024-04-26 | |
| Ambeed | A416661-5g |
N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide |
1153258-09-3 | 95+% | 5g |
$450.0 | 2024-04-26 |
N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide Suppliers
N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide
Introduction to N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS No. 1153258-09-3)
N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS No. 1153258-09-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for further exploration in medicinal chemistry.
The molecular structure of N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide consists of a tetrahydropyran ring linked to an amide functional group, with a fluorinated aromatic ring at one end. The presence of the fluorine atom introduces a level of electronic and steric modulation, which can significantly influence the compound's biological activity. This structural feature has been extensively studied in the context of drug design, as fluorine substitution often enhances metabolic stability and binding affinity to biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide has emerged as a compound of interest due to its potential to interact with various biological pathways. Specifically, its ability to modulate enzyme activity and receptor binding has been explored in the context of treating inflammatory diseases, neurological disorders, and cancer.
One of the most compelling aspects of this compound is its versatility in drug design. The combination of the tetrahydropyran scaffold and the fluorinated aromatic ring provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological properties. This flexibility has led to several innovative derivatives that exhibit improved pharmacokinetic profiles and target specificity.
Recent studies have highlighted the compound's potential in inhibiting key enzymes involved in inflammatory pathways. For instance, researchers have demonstrated that derivatives of N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide can selectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the production of pro-inflammatory mediators. This finding is particularly significant given the widespread use of COX inhibitors in managing conditions such as arthritis and other inflammatory disorders.
The role of fluorine in enhancing drug bioavailability has also been well-documented. In N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide, the fluorine atom contributes to increased metabolic stability by resisting hydrolysis and oxidation. This property is particularly advantageous in oral formulations, where maintaining drug integrity throughout the digestive process is essential for achieving therapeutic efficacy.
In addition to its anti-inflammatory potential, N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide has shown promise in preclinical studies related to neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors has been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Early results suggest that certain derivatives may slow down disease progression by modulating neurotransmitter activity and reducing oxidative stress.
The development of novel synthetic methodologies for N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide has been another area of active research. Advanced techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have enabled more efficient and scalable production processes. These advancements not only reduce manufacturing costs but also open doors for large-scale clinical trials and commercialization.
The future prospects for N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide are vast, with ongoing studies exploring its applications in oncology, immunology, and infectious diseases. The compound's unique structural features provide a strong foundation for developing next-generation therapeutics that address unmet medical needs. As research continues to uncover new biological targets and mechanisms, N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide is poised to play a pivotal role in shaping the future of pharmaceutical innovation.
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